molecular formula C21H32O3 B1662739 Androstenediol 17-acetate CAS No. 5937-72-4

Androstenediol 17-acetate

Cat. No.: B1662739
CAS No.: 5937-72-4
M. Wt: 332.5 g/mol
InChI Key: BMDNPBLUVJZAEA-BPSSIEEOSA-N
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Description

Androstenediol-17-acetate, also known as 5-androstenediol 17β-acetate, is a synthetic anabolic-androgenic steroid and an androgen ester. It is specifically the C17β acetate ester of 5-androstenediol (androst-5-ene-3β,17β-diol). This compound was never marketed and is primarily known for its role in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Androstenediol-17-acetate can be synthesized by reacting androstenediol with acetic anhydride. The process involves dissolving androstenediol in a suitable solvent, followed by the addition of acetic anhydride as an acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the acetate ester. The product is then purified to obtain androstenediol-17-acetate with high purity .

Industrial Production Methods: While specific industrial production methods for androstenediol-17-acetate are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Androstenediol-17-acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of androstenediol-17-acetate can yield ketones, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

Androstenediol-17-acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of androstenediol-17-acetate involves its conversion to active metabolites, such as testosterone. This conversion is facilitated by enzymes like 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases. These metabolites then interact with androgen receptors, leading to various physiological effects, including muscle growth and hormone regulation .

Comparison with Similar Compounds

Androstenediol-17-acetate is structurally related to several other compounds, including:

  • Androstenediol (androst-5-ene-3β,17β-diol)
  • Androstenedione (androst-4-ene-3,17-dione)
  • Dehydroepiandrosterone (androst-5-en-3β-ol-17-one)
  • Testosterone (androst-4-en-17β-ol-3-one)
  • 3β-androstanediol (5α-androstane-3β,17β-diol)

Compared to these compounds, androstenediol-17-acetate is unique due to its specific esterification at the C17β position, which can influence its metabolic stability and activity .

Properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDNPBLUVJZAEA-BPSSIEEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701312069
Record name Androstenediol 17-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5937-72-4
Record name Androstenediol 17-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5937-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androstenediol 17-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005937724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androstenediol 17-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANDROSTENEDIOL 17-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P84NJF610
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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